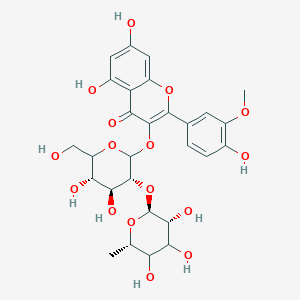
Isorhamnetin 3-O-neohespeidoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isorhamnetin 3-O-neohesperidoside is a flavonoid glycoside found in various plants, including Typha angustifolia and Acacia salicina. It is known for its antioxidant, anti-inflammatory, and osteoclastogenic activities. This compound is a significant active substance in traditional herbal medicines, particularly in Puhuang, which is used to treat various chronic diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
Isorhamnetin 3-O-neohesperidoside can be isolated from natural sources such as Typha angustifolia. The extraction process typically involves solvent extraction followed by purification using techniques like high-performance liquid chromatography (HPLC) .
Industrial Production Methods
Industrial production of isorhamnetin 3-O-neohesperidoside involves large-scale extraction from plant materials. The process includes drying the plant material, solvent extraction, and purification using HPLC. The purity of the compound is ensured through rigorous quality control measures .
Chemical Reactions Analysis
Types of Reactions
Isorhamnetin 3-O-neohesperidoside undergoes various chemical reactions, including:
Deglycosylation: This reaction involves the removal of sugar moieties, converting isorhamnetin 3-O-neohesperidoside to isorhamnetin 3-O-glucoside and subsequently to isorhamnetin.
Demethylation: This reaction converts isorhamnetin to quercetin.
Common Reagents and Conditions
Deglycosylation: Enzymatic or acidic conditions are commonly used for deglycosylation reactions.
Demethylation: This reaction typically requires oxidative conditions.
Major Products
- Isorhamnetin 3-O-glucoside
- Isorhamnetin
- Quercetin
Scientific Research Applications
Isorhamnetin 3-O-neohesperidoside has a wide range of scientific research applications:
- Chemistry : It is used as a chemical marker in the analysis of plant extracts .
- Biology : The compound is studied for its interactions with human intestinal flora and its metabolic pathways .
- Medicine : It has potential therapeutic applications due to its antioxidant, anti-inflammatory, and osteoclastogenic properties .
- Industry : It is used in the development of natural health products and supplements .
Mechanism of Action
Isorhamnetin 3-O-neohesperidoside exerts its effects through various molecular targets and pathways:
- Antioxidant Activity : It scavenges superoxide radicals and inhibits xanthine oxidase .
- Osteoclastogenesis : It promotes the differentiation of osteoclasts and the resorption of bone by upregulating the expression of osteoclast-specific genes .
- Anti-inflammatory Activity : It inhibits inflammatory pathways and reduces oxidative stress .
Comparison with Similar Compounds
Isorhamnetin 3-O-neohesperidoside is unique due to its specific glycoside structure and its wide range of biological activities. Similar compounds include:
- Isorhamnetin 3-O-glucoside : A deglycosylated form of isorhamnetin 3-O-neohesperidoside.
- Isorhamnetin : The aglycone form of isorhamnetin 3-O-neohesperidoside.
- Quercetin : A demethylated product of isorhamnetin .
These compounds share similar antioxidant and anti-inflammatory properties but differ in their glycoside structures and specific biological activities.
Properties
Molecular Formula |
C28H32O16 |
|---|---|
Molecular Weight |
624.5 g/mol |
IUPAC Name |
3-[(3R,4S,5S)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)chromen-4-one |
InChI |
InChI=1S/C28H32O16/c1-9-18(33)21(36)23(38)27(40-9)44-26-22(37)19(34)16(8-29)42-28(26)43-25-20(35)17-13(32)6-11(30)7-15(17)41-24(25)10-3-4-12(31)14(5-10)39-2/h3-7,9,16,18-19,21-23,26-34,36-38H,8H2,1-2H3/t9-,16?,18?,19+,21?,22-,23+,26+,27-,28?/m0/s1 |
InChI Key |
QHLKSZBFIJJREC-KPMXSVFISA-N |
Isomeric SMILES |
C[C@H]1C(C([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H](C(OC2OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)OC)CO)O)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)OC)CO)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


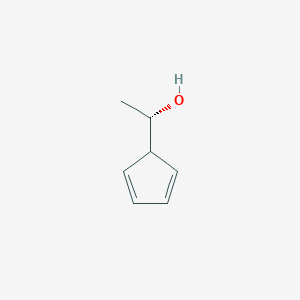
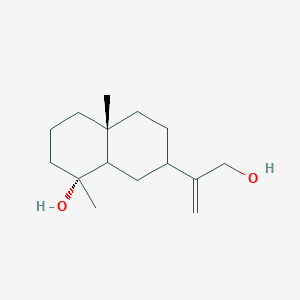
![Acetyloxymethyl 3',6'-diacetyloxy-2',7'-bis[3-(acetyloxymethoxy)-3-oxopropyl]-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carboxylate;acetyloxymethyl 3',6'-diacetyloxy-2',7'-bis[3-(acetyloxymethoxy)-3-oxopropyl]-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carboxylate](/img/structure/B15146234.png)
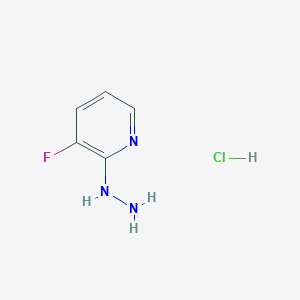
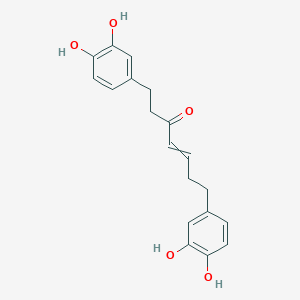

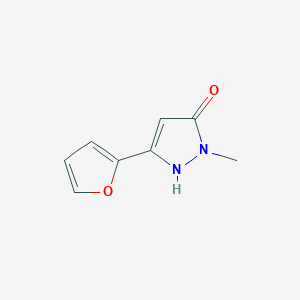

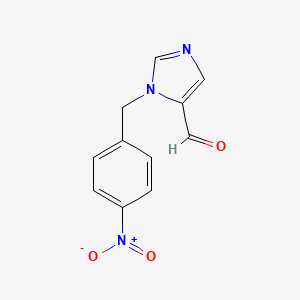
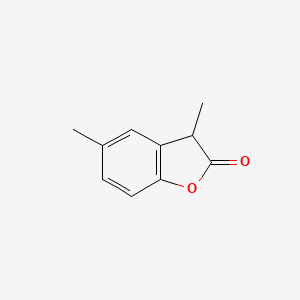
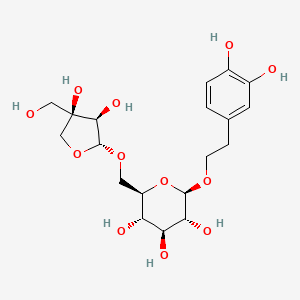
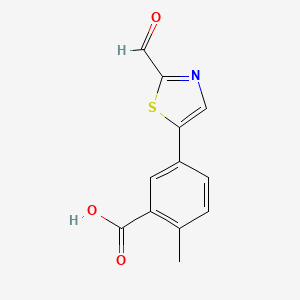
![2-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}pyrrolidine dihydrochloride](/img/structure/B15146312.png)
![1-[2,4-Dihydroxy-3-(3-methylbut-2-enyl)phenyl]-3-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]prop-2-en-1-one](/img/structure/B15146324.png)
